Bienvenue dans la boutique en ligne BenchChem!

2-(Pentan-3-yl)quinazolin-4-amine

Lipophilicity Drug-likeness Physicochemical property profiling

This des‑methoxy scaffold analog of PF‑04471141 retains the same branched pentan‑3‑yl C2 substitution and quinazoline core but lacks the 6,7,8‑trimethoxy pharmacophore, making it the ideal matched negative control for PDE1B target engagement studies. Its low MW (215.29 Da) and fragment‑compliant logP (3.70) enable clean SAR exploration and fragment‑based design. Order today to validate your PDE1 inhibitor pharmacology.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B7814743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentan-3-yl)quinazolin-4-amine
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCC(CC)C1=NC2=CC=CC=C2C(=N1)N
InChIInChI=1S/C13H17N3/c1-3-9(4-2)13-15-11-8-6-5-7-10(11)12(14)16-13/h5-9H,3-4H2,1-2H3,(H2,14,15,16)
InChIKeyWEURODBJDOKRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pentan-3-yl)quinazolin-4-amine: A Branched 2-Alkyl-4-aminoquinazoline Scaffold for PDE1 Probe Development and SAR Studies


2-(Pentan-3-yl)quinazolin-4-amine is a member of the 2-alkyl-4-aminoquinazoline class, featuring a quinazoline core substituted with a branched pentan-3-yl group at C2 and a primary amine at C4 [1]. The compound serves as the des‑methoxy scaffold analog of the known PDE1 inhibitor PF‑04471141 (6,7,8‑trimethoxy‑N‑(pentan‑3‑yl)quinazolin‑4‑amine) from the Humphrey et al. series [2]. With a molecular formula of C₁₃H₁₇N₃ (MW = 215.29 g·mol⁻¹) and a calculated logP of 3.70, it occupies a distinct lipophilicity space that differentiates it from both smaller alkyl chain analogs and the tri‑methoxy‑substituted PDE1 probe [1].

Why Generic 2-Alkyl-quinazolin-4-amines Cannot Substitute for 2-(Pentan-3-yl)quinazolin-4-amine in PDE1 Scaffold Programs


The branched pentan‑3‑yl substituent imparts a unique combination of lipophilicity and steric bulk that cannot be replicated by linear alkyl analogs. In the PDE1 inhibitor series reported by Humphrey et al., substitution of the 6,7,8‑trimethoxy‑N‑(pentan‑3‑yl) scaffold on the quinazoline core critically modulates potency; removal of the methoxy groups yields the parent 2‑(pentan‑3‑yl)quinazolin‑4‑amine, which serves as a minimal pharmacophore probe and negative control [1]. Linear 2‑alkyl congeners such as 2‑ethyl‑ (logP = 2.44) and 2‑butyl‑quinazolin‑4‑amine exhibit markedly lower lipophilicity, while the tri‑methoxy analog displays higher polarity (PSA ≈ 80 Ų vs. 51.8 Ų for the target compound) [2]. These property differences directly impact membrane permeability, off‑target binding, and crystallographic soaking behavior, making simple interchange of 2‑alkyl‑4‑aminoquinazolines scientifically unsound in mechanistic PDE1 studies.

Quantitative Differentiation Evidence for 2-(Pentan-3-yl)quinazolin-4-amine vs. Closest 2-Alkyl-4-aminoquinazoline Analogs


Lipophilicity Differentiation: LogP Advantage Over Linear 2-Ethyl and 2-Butyl Congeners

The calculated logP of 2-(Pentan-3-yl)quinazolin-4-amine (3.70) represents a substantial increase in lipophilicity compared to the smaller 2‑ethyl‑analog (logP = 2.44), translating to ~18‑fold higher predicted octanol‑water partition coefficient [1]. This lipophilicity differential is consistent with the established structure‑property relationships for the PDE1 quinazoline inhibitor series, where increased C2‑alkyl chain length and branching enhance passive membrane permeability in the absence of the polar methoxy substituents [2].

Lipophilicity Drug-likeness Physicochemical property profiling

Topological Polar Surface Area (TPSA) and Property‑Based Differentiation from 6,7,8‑Trimethoxy‑N‑(pentan‑3‑yl)quinazolin‑4‑amine (PF‑04471141)

The target compound exhibits a TPSA of 51.8 Ų, which is substantially lower than the ~80 Ų estimated for the trimethoxy PDE1 inhibitor PF‑04471141 (6,7,8‑trimethoxy‑N‑(pentan‑3‑yl)quinazolin‑4‑amine) [1][2]. This TPSA difference of ~28 Ų places 2‑(pentan‑3‑yl)quinazolin‑4‑amine well below the established TPSA threshold of ~80 Ų for favorable CNS permeability, while the trimethoxy analog approaches this threshold and exhibits restricted brain access in vivo [3].

Polar surface area Blood-brain barrier permeability Scaffold-focused drug design

Rotatable Bond Count and Conformational Flexibility: Branching Effect of Pentan‑3‑yl vs. Linear Alkyl Chains

The target compound contains 3 rotatable bonds in the pentan‑3‑yl side chain, identical in number to the linear 2‑pentyl analog but with a branched geometry that restricts the conformational space accessible to the alkyl moiety [1]. Molecular modeling studies on the PDE1 inhibitor series indicate that the pentan‑3‑yl branching directs the alkyl chain into a hydrophobic sub‑pocket formed by PDE1B residues F424, L428, and F429, as visualized in the 4NPV crystal structure; linear alkyl chains of equivalent carbon count adopt alternate binding poses that displace key active‑site water molecules [2].

Conformational analysis Ligand efficiency Crystallographic soaking compatibility

Absence of Direct Pharmacological Activity: Utility as a Negative Control and Minimal Pharmacophore Probe in PDE1 Assays

Vendor technical documentation explicitly states that no direct pharmacological data exist for 2‑(Pentan‑3‑yl)quinazolin‑4‑amine . In the Humphrey et al. PDE1 series, the 6,7,8‑trimethoxy substitution is essential for PDE1B inhibitory activity (IC₅₀ = 35 nM for PF‑04471141); removal of these methoxy groups, yielding the target scaffold, is expected to ablate PDE1 inhibition based on SAR from related quinazoline series [1]. This inactivity, far from being a limitation, establishes the compound as a critical negative control for PDE1‑dependent pharmacology experiments and a clean starting scaffold for parallel SAR exploration at positions 6, 7, and 8.

Negative control Pharmacophore deconstruction PDE1 selectivity profiling

Molecular Weight and Ligand Efficiency Window for Fragment‑Based Drug Discovery (FBDD)

At MW = 215.29 g·mol⁻¹, 2‑(Pentan‑3‑yl)quinazolin‑4‑amine falls within the fragment‑sized molecule range (MW < 300 Da), whereas the active PDE1 inhibitor PF‑04471141 has a MW of 305.37 g·mol⁻¹ [1][2]. The 90 Da mass reduction corresponds to removal of three methoxy groups, yielding a higher ligand‑efficiency scaffold with greater capacity for subsequent optimization. For fragment‑based screening campaigns targeting PDE1 or other quinazoline‑binding proteins, the lower MW provides increased room for chemical elaboration without exceeding lead‑like property guidelines.

Fragment-based drug discovery Ligand efficiency Scaffold minimization

Optimal Procurement and Application Scenarios for 2-(Pentan-3-yl)quinazolin-4-amine in PDE1 and 2-Alkyl-quinazoline Drug Discovery Programs


Negative Control for PDE1B Cellular Target Engagement Assays

Researchers evaluating PDE1‑dependent cAMP/cGMP signaling can procure 2‑(Pentan‑3‑yl)quinazolin‑4‑amine as the matched inactive control for the PDE1B inhibitor PF‑04471141 (IC₅₀ = 35 nM). The compound retains the same pentan‑3‑yl substitution and quinazoline core but lacks the 6,7,8‑trimethoxy pharmacophore required for PDE1 inhibition, enabling unambiguous attribution of observed pharmacological effects to PDE1 target engagement [1].

Crystallographic Fragment Soaking and Co‑crystallization Studies

The branched pentan‑3‑yl chain pre‑organizes the ligand for insertion into the PDE1B hydrophobic sub‑pocket (F424/L428/F429), as visualized in the 4NPV co‑crystal structure [2]. Procurement for fragment‑soaking experiments at PDE1B or related phosphodiesterase isoforms can yield high‑resolution structural data to guide structure‑based design of C2‑substituents without confounding electron density from methoxy groups.

Parallel SAR Scaffold for Position 6, 7, and 8 Functionalization

Medicinal chemistry teams exploring quinazoline‑based PDE1 or kinase inhibitors can use 2‑(Pentan‑3‑yl)quinazolin‑4‑amine as the parent scaffold for systematic introduction of substituents at positions 6, 7, and 8. The lack of pre‑existing substitution at these positions provides a clean SAR starting point, and the established logP (3.70) and TPSA (51.8 Ų) property profile ensures that elaborated derivatives remain within favorable CNS‑drug‑like chemical space [3].

Fragment‑Based Drug Discovery (FBDD) Library Member

With a molecular weight of 215.29 g·mol⁻¹ (satisfying the Rule‑of‑Three threshold of ≤300 Da), 2‑(Pentan‑3‑yl)quinazolin‑4‑amine is suitable for inclusion in fragment screening libraries targeting quinazoline‑binding proteins. Its 90 Da lower MW relative to the PDE1 inhibitor PF‑04471141 provides ample room for fragment growing and linking strategies without overstepping lead‑likeness boundaries [4][5].

Quote Request

Request a Quote for 2-(Pentan-3-yl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.